1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₇ClO. It is characterized by a cycloheptane ring substituted with a chloropropenyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde typically involves the reaction of cycloheptane derivatives with chloropropene under controlled conditions. One common method includes the use of a base to deprotonate the cycloheptane, followed by the addition of chloropropene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product. Safety measures are crucial due to the reactive nature of the intermediates and the final compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloropropenyl group may also participate in electrophilic addition reactions, further contributing to its reactivity.
Comparison with Similar Compounds
Similar Compounds
Cycloheptane-1-carbaldehyde: Lacks the chloropropenyl group, making it less reactive in certain substitution reactions.
1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring instead of a cycloheptane ring, which may affect its reactivity and steric properties.
Uniqueness
1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde is unique due to the presence of both a chloropropenyl group and an aldehyde functional group on a cycloheptane ring
Properties
Molecular Formula |
C11H17ClO |
---|---|
Molecular Weight |
200.70 g/mol |
IUPAC Name |
1-[(E)-3-chloroprop-2-enyl]cycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C11H17ClO/c12-9-5-8-11(10-13)6-3-1-2-4-7-11/h5,9-10H,1-4,6-8H2/b9-5+ |
InChI Key |
HDQPSZPEWZGNGS-WEVVVXLNSA-N |
Isomeric SMILES |
C1CCCC(CC1)(C/C=C/Cl)C=O |
Canonical SMILES |
C1CCCC(CC1)(CC=CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.